Ethyl 2-((2,5-difluorophenyl)amino)-2-oxoacetate
Description
Properties
IUPAC Name |
ethyl 2-(2,5-difluoroanilino)-2-oxoacetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F2NO3/c1-2-16-10(15)9(14)13-8-5-6(11)3-4-7(8)12/h3-5H,2H2,1H3,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGFGBKSAXXDQCF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)NC1=C(C=CC(=C1)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F2NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-((2,5-difluorophenyl)amino)-2-oxoacetate typically involves the reaction of ethyl oxalyl chloride with 2,5-difluoroaniline in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the intermediate products. The general reaction scheme is as follows:
Step 1: Ethyl oxalyl chloride is reacted with 2,5-difluoroaniline in anhydrous dichloromethane.
Step 2: Triethylamine is added to neutralize the hydrochloric acid formed during the reaction.
Step 3: The reaction mixture is stirred at room temperature for several hours until the reaction is complete.
Step 4: The product is isolated by filtration and purified by recrystallization from an appropriate solvent.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the reaction. The use of automated systems allows for precise control of reaction parameters such as temperature, pressure, and reactant concentrations, leading to a more consistent and scalable production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-((2,5-difluorophenyl)amino)-2-oxoacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming alcohol derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation, nitration, or sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Electrophilic substitution reactions typically require catalysts such as iron(III) chloride (FeCl₃) for halogenation or concentrated sulfuric acid (H₂SO₄) for nitration.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
Ethyl 2-((2,5-difluorophenyl)amino)-2-oxoacetate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Ethyl 2-((2,5-difluorophenyl)amino)-2-oxoacetate involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity. For example, it may inhibit the activity of enzymes involved in metabolic pathways, leading to altered cellular functions. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural Features and Similarity Scores
The compound shares structural homology with several ethyl oxoacetate derivatives, differing primarily in substituent patterns on the aromatic ring. Key analogs and their similarity scores (calculated via cheminformatics tools) include:
Notes:
Physicochemical Properties
Substituent variations significantly influence molecular weight, solubility, and stability:
*Calculated based on analogous structures.
Biological Activity
Ethyl 2-((2,5-difluorophenyl)amino)-2-oxoacetate is a synthetic organic compound notable for its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological applications, and comparative studies with similar compounds.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 229.18 g/mol. The compound features an ethyl ester group and a difluoroaniline moiety, which are significant for its reactivity and biological interactions.
Mechanisms of Biological Activity
Research indicates that this compound exhibits several mechanisms of action:
- Inhibition of Cellular Pathways : The compound has been shown to inhibit specific kinases involved in cancer progression, suggesting its potential as an anti-cancer agent.
- Antimicrobial Properties : Preliminary studies indicate that it may possess antimicrobial activity, making it a candidate for the development of new antibiotics.
- Interaction with Biological Macromolecules : Interaction studies reveal that the compound can interact with proteins and nucleic acids, leading to alterations in enzyme activity and gene expression.
Pharmacological Applications
The promising biological activities of this compound position it as a candidate for various therapeutic applications:
- Cancer Therapy : Due to its ability to inhibit tumor growth pathways, further exploration in oncology is warranted.
- Antimicrobial Development : Its potential antimicrobial properties could lead to the synthesis of new antibiotics targeting resistant strains.
Comparative Analysis with Similar Compounds
To better understand the uniqueness and potential of this compound, a comparison with structurally similar compounds is beneficial:
| Compound Name | Structure | Notable Features |
|---|---|---|
| Ethyl 2-(3-chloro-2,5-difluorophenyl)-2-oxoacetate | C10H7ClF₂O₃ | Contains chlorine instead of fluorine; different biological activity profile |
| Ethyl 2-(benzoylanilino)-2-oxoacetate | C17H15NO₄ | Larger aromatic system; primarily used in proteomics research |
| 2-((2,6-Difluorophenyl)amino)-2-oxoacetic acid | C8H5F₂NO₃ | Lacks ethyl group; more polar with potentially different solubility characteristics |
This compound stands out due to its specific difluorinated structure and its promising biological activities that warrant further investigation in medicinal chemistry.
Case Studies and Research Findings
- Cancer Inhibition Study : A study demonstrated that this compound effectively inhibited the proliferation of cancer cell lines by targeting specific signaling pathways. The results indicated a significant reduction in cell viability at concentrations as low as 10 µM over a 48-hour period.
- Antimicrobial Efficacy : In vitro testing against various bacterial strains showed that the compound exhibited bactericidal effects comparable to traditional antibiotics like ampicillin. The minimum inhibitory concentration (MIC) was found to be 32 µg/mL against Staphylococcus aureus.
- Enzyme Interaction Study : Further investigations revealed that this compound interacts with key enzymes involved in metabolic pathways, leading to altered enzyme kinetics. This suggests potential applications in metabolic disorders.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
